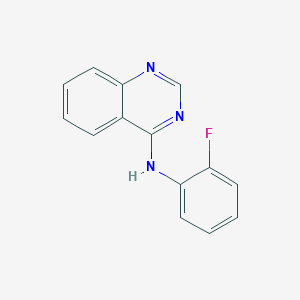
N-(2-Fluorophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom in the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)quinazolin-4-amine typically involves the reaction of 2-fluoroaniline with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 2-fluoroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-one derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline-4-one derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis. Additionally, the fluorine atom enhances the compound’s binding affinity to its target proteins, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)quinazoline-4-amine
- N-(2-Chlorophenyl)quinazoline-4-amine
- N-(2-Methylphenyl)quinazoline-4-amine
Uniqueness
N-(2-Fluorophenyl)quinazolin-4-amine is unique due to the presence of the fluorine atom in the phenyl ring, which enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atom also influences the compound’s electronic properties, making it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C14H10FN3 |
|---|---|
Molecular Weight |
239.25g/mol |
IUPAC Name |
N-(2-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10FN3/c15-11-6-2-4-8-13(11)18-14-10-5-1-3-7-12(10)16-9-17-14/h1-9H,(H,16,17,18) |
InChI Key |
YGBSGOKBMJVQDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















